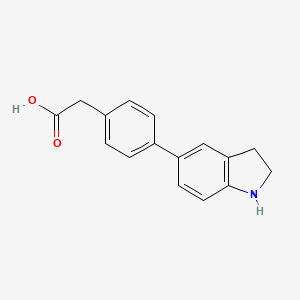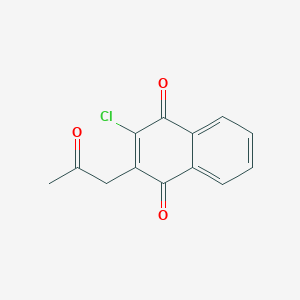
Methyl 4-Bromobenzimidate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Bromobenzimidate Hydrochloride is a chemical compound with the molecular formula C8H9BrClNO. It is a derivative of benzimidate, characterized by the presence of a bromine atom at the 4-position of the benzene ring and a methyl ester group. This compound is primarily used in research and development settings, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Bromobenzimidate Hydrochloride typically involves the reaction of 4-bromobenzonitrile with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imidate, which is then converted to the hydrochloride salt. The reaction conditions often require a controlled temperature and anhydrous environment to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Bromobenzimidate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to yield amines.
Hydrolysis: In the presence of water or aqueous acids, the imidate group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzimidates.
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 4-bromoaniline.
Scientific Research Applications
Methyl 4-Bromobenzimidate Hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of peptides and proteins, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of Methyl 4-Bromobenzimidate Hydrochloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with amino acid residues in proteins, thereby altering their function. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
- Methyl benzimidate hydrochloride
- Ethyl 4-bromobenzimidate hydrochloride
- 4-Bromobenzonitrile
Comparison: Methyl 4-Bromobenzimidate Hydrochloride is unique due to the presence of both a bromine atom and a methyl ester group, which confer specific reactivity and solubility properties. Compared to Methyl benzimidate hydrochloride, the bromine atom in this compound provides additional sites for chemical modification. Ethyl 4-bromobenzimidate hydrochloride, on the other hand, has a longer alkyl chain, which can influence its reactivity and physical properties .
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
methyl 4-bromobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H |
InChI Key |
DRUQUCGGVDUXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)

![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)











